molecular formula C19H24N2O4S B2825745 1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine CAS No. 438228-10-5

1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No. B2825745
CAS RN: 438228-10-5
M. Wt: 376.47
InChI Key: MHAPMVYMVMXMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine” is a compound that can be broken down into two parts for easier understanding . The “1-(2-Furoyl)” part refers to a piperazine ring that has been substituted at the 1-position with a 2-furoyl group . The “4-[(2,3,5,6-tetramethylphenyl)sulfonyl]” part refers to a substitution at the 4-position of the piperazine ring with a sulfonyl group that is further substituted with a 2,3,5,6-tetramethylphenyl group .


Molecular Structure Analysis

The molecular formula of 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride is C14H22N2O2S•HCl, and its molecular weight is 318.86 . The molecular formula of 1-(2-Furoyl)piperazine is C9H12N2O2, and its molecular weight is 180.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Furoyl)piperazine include a melting point of 66°C to 70°C and a boiling point of 137°C to 140°C (0.1mmHg) . The properties of 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride are not specified .

Scientific Research Applications

Safety and Hazards

1-(2-Furoyl)piperazine has several hazard classifications, including Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The safety and hazards of 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride are not specified .

properties

IUPAC Name

furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13-12-14(2)16(4)18(15(13)3)26(23,24)21-9-7-20(8-10-21)19(22)17-6-5-11-25-17/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAPMVYMVMXMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329503
Record name furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

CAS RN

438228-10-5
Record name furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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